1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine
Overview
Description
1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H15BrN2O. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry. The presence of the bromofuran moiety in its structure makes it an interesting compound for various chemical and biological applications.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine typically involves the reaction of 5-bromofuran-2-carbaldehyde with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of continuous flow synthesis also helps to minimize the formation of by-products and improve the overall yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding furan-2-carboxylic acid derivative.
Reduction: Reduction of the bromofuran moiety can lead to the formation of the corresponding furan derivative.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromofuran moiety can interact with enzymes and receptors, leading to the modulation of their activity. The piperazine ring can also interact with various biological targets, contributing to the compound’s overall biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-carbaldehyde: A precursor in the synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine.
4-Methylpiperazine: Another precursor used in the synthesis of the compound.
1-(5-Bromofuran-2-yl)-4-methylpiperazine: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the bromofuran and piperazine moieties in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPWVPXURIZMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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